molecular formula C9H11NO3 B2851692 2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid CAS No. 1565052-23-4

2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid

Cat. No.: B2851692
CAS No.: 1565052-23-4
M. Wt: 181.191
InChI Key: XEBPJCUKOMQNDI-UHFFFAOYSA-N
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Description

2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group, a ketone group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-3-pyridinecarboxylic acid, the introduction of the isopropyl group can be achieved through a Friedel-Crafts alkylation reaction. Subsequent oxidation and cyclization steps yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of 2-oxo-5-propan-2-yl-1H-pyridine-3,4-dicarboxylic acid.

    Reduction: Formation of 2-hydroxy-5-propan-2-yl-1H-pyridine-3-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-4-propan-2-yl-1H-pyridine-3-carboxylic acid
  • 2-oxo-5-methyl-1H-pyridine-3-carboxylic acid
  • 2-oxo-5-ethyl-1H-pyridine-3-carboxylic acid

Uniqueness

2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5(2)6-3-7(9(12)13)8(11)10-4-6/h3-5H,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBPJCUKOMQNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC(=O)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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